molecular formula C6H4FNO3 B128858 2-Fluoro-6-nitrophenol CAS No. 1526-17-6

2-Fluoro-6-nitrophenol

Cat. No. B128858
CAS RN: 1526-17-6
M. Wt: 157.1 g/mol
InChI Key: HIGRXCJEFUYRNW-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitrophenol is a chemical compound with the molecular formula C6H4FNO3 . It has antifungal and high plant-growth-regulating activity .


Synthesis Analysis

The synthesis of 2-Fluoro-6-nitrophenol involves several steps. Starting from o-methylphenol, a nitration reaction is carried out to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-nitrophenol consists of a phenol group with a fluorine atom at the 2nd position and a nitro group at the 6th position . The molecular weight is 157.10 g/mol .


Chemical Reactions Analysis

2-Fluoro-6-nitrotoluene undergoes reduction in the presence of stannous chloride, followed by benzoylation to yield N-(3-fluoro-o-tolyl)benzamide. 2-Fluoro-6-nitrotoluene undergoes reaction with concentrated nitric acid at 100°C to yield 2-fluoro-6-nitrobenzoic acid .


Physical And Chemical Properties Analysis

2-Fluoro-6-nitrophenol is a solid at room temperature . It appears as a light yellow to yellow to orange powder to crystal . The melting point ranges from 90.0 to 94.0 °C . It is soluble in methanol .

Scientific Research Applications

Environmental Sensing and Monitoring

2-Fluoro-6-nitrophenol: is utilized in the development of covalent organic frameworks (COFs) for the detection of nitroaromatic compounds, which are significant environmental pollutants and explosives . These COFs, with their flexible structures, offer real-time sensing with high sensitivity and selectivity, making them valuable for environmental monitoring.

Pharmaceutical Intermediates

In pharmaceutical research, 2-Fluoro-6-nitrophenol serves as an intermediate in the synthesis of various drugs. It has potential applications in creating anti-inflammatory drugs and COX-2 inhibitors, which are crucial for treating inflammation and pain . Its reactivity makes it a versatile precursor in drug development.

Agricultural Chemistry

The compound has been explored for its agricultural applications, particularly as an antibacterial agent and weed inhibitor. It shows promise in the development of new pesticides and herbicides, contributing to more effective crop protection strategies .

Material Science

2-Fluoro-6-nitrophenol: is involved in the synthesis of specialized materials. Its properties are leveraged in creating compounds with specific characteristics, such as fluorescence or reactivity, which are essential in material science research and development .

Chemical Synthesis

This compound is a valuable reagent in organic synthesis. It is used for constructing complex molecular structures, serving as a building block in the synthesis of dyes, plastics, and other organic compounds . Its stability and reactivity under various conditions make it a staple in synthetic chemistry labs.

Analytical Chemistry

In analytical chemistry, 2-Fluoro-6-nitrophenol is used as a standard or reference compound in various analytical methods. Its well-defined properties allow for accurate calibration and validation of analytical instruments and techniques .

Biotechnology

The compound’s role in biotechnology is emerging, particularly in bioprocessing, cell culture, and gene therapy. It is part of the synthesis pathways for bioactive molecules and contributes to the development of new biotechnological methods .

Fluorescence-Based Probes

2-Fluoro-6-nitrophenol: is instrumental in creating fluorescence-based probes for biological and chemical assays. Its ability to interact with other molecules and alter fluorescence properties is valuable in designing sensitive diagnostic tools .

Safety and Hazards

2-Fluoro-6-nitrophenol is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing .

Future Directions

2-Fluoro-6-nitrophenol has been used in the development of fully flexible cyclotriphosphazene-based COFs (FFCP COFs: HDADE, HBAPB, and HBPDA) for sensing 2,4,6-trinitrophenol (TNP) and p-nitrophenol (p-NP) in real time with excellent sensitivity and selectivity . This indicates potential future applications in environmental monitoring and pollutant detection .

properties

IUPAC Name

2-fluoro-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4FNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGRXCJEFUYRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075342
Record name 2-Fluoro-6-nitrophenol
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Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-nitrophenol

CAS RN

1526-17-6
Record name 2-Fluoro-6-nitrophenol
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Record name 2-Fluoro-6-nitrophenol
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Record name 1526-17-6
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Record name 2-Fluoro-6-nitrophenol
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Synthesis routes and methods

Procedure details

Concentrated HNO3 (95%, 44 g, 0.62 mol) was added dropwise at 0-5° C. to the solution of 2-fluorophenol (64.6 g, 0.58 mol) in 1 L of DCM. The mixture was stirred at 0° C. for 1 hour before filtration. The filtrate was washed with water and brine, dried over anhydrous Na2SO4 and concentrated. The residue was purified by column chromatography (DCM:PE=1:2) to afford 2-fluoro-6-nitrophenol.
Name
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
64.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the ESR study reveal about the stability of the 2-fluoro-6-nitrophenol anion radical?

A1: The research indicates that the anion radical generated from 2-fluoro-6-nitrophenol exhibits limited stability compared to other radicals studied. [] Specifically, it was observed to decay relatively quickly, with a half-life of approximately 6 minutes. [] This suggests that the presence of both fluorine and nitro groups at specific positions on the phenol ring might influence the stability of the resulting radical. Further investigations are needed to fully understand the factors governing this instability.

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